2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide
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Overview
Description
This compound features a pyridine ring substituted with a sulfonamide group and a dimethylphenylamino group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide typically involves the nucleophilic substitution of a suitable pyridine derivative with a sulfonamide precursor. One common method includes the reaction of 3-chloropyridine-2-sulfonamide with 3,4-dimethylaniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the dimethylphenyl group can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound’s ability to interact with various receptors and enzymes makes it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic with a broader spectrum of activity.
Pyridine-3-sulfonamide: A structurally related compound with different substituents on the pyridine ring.
Uniqueness
2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide stands out due to its unique combination of a dimethylphenyl group and a pyridine-sulfonamide scaffold. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
2-(3,4-dimethylanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-5-6-11(8-10(9)2)16-13-12(19(14,17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAHXMPPNPYLCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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